molecular formula C42H53AuClO4P B12047867 BisPhePhos XD gold(I) chloride

BisPhePhos XD gold(I) chloride

Cat. No.: B12047867
M. Wt: 885.3 g/mol
InChI Key: FSMSZCNOYZSTBC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BisPhePhos XD gold(I) chloride involves the reaction of Cyclohexylbis(2′,6′-diisopropoxy-[1,1′-biphenyl]-3-yl)phosphane with gold chloride. The reaction is typically carried out under mild conditions to ensure the stability of the gold complex .

Industrial Production Methods

Industrial production of this compound is generally conducted in a controlled environment to maintain the purity and quality of the product. The process involves the use of high-purity reagents and solvents, and the reaction is monitored to prevent any contamination .

Chemical Reactions Analysis

Types of Reactions

BisPhePhos XD gold(I) chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound are typically gold complexes with varying ligands. These complexes are often used in further catalytic processes .

Scientific Research Applications

BisPhePhos XD gold(I) chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BisPhePhos XD gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various catalytic processes, including the formation and breaking of chemical bonds. The molecular targets and pathways involved in these processes are primarily related to the gold center’s ability to stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine gold chloride: Another gold(I) complex used in catalysis.

    Tris(2,4-di-tert-butylphenyl)phosphite gold chloride: Known for its stability and catalytic activity.

    Bis(diphenylphosphino)methane gold chloride: Used in similar catalytic applications.

Uniqueness

BisPhePhos XD gold(I) chloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other gold(I) complexes. The presence of the biphenyl groups in the ligand structure allows for increased electron donation to the gold center, resulting in improved catalytic performance .

Properties

Molecular Formula

C42H53AuClO4P

Molecular Weight

885.3 g/mol

IUPAC Name

chlorogold;cyclohexyl-bis[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane

InChI

InChI=1S/C42H53O4P.Au.ClH/c1-28(2)43-37-22-14-23-38(44-29(3)4)41(37)32-16-12-20-35(26-32)47(34-18-10-9-11-19-34)36-21-13-17-33(27-36)42-39(45-30(5)6)24-15-25-40(42)46-31(7)8;;/h12-17,20-31,34H,9-11,18-19H2,1-8H3;;1H/q;+1;/p-1

InChI Key

FSMSZCNOYZSTBC-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4=CC=CC(=C4)C5=C(C=CC=C5OC(C)C)OC(C)C.Cl[Au]

Origin of Product

United States

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